molecular formula C8H6ClN3S B1321562 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No. B1321562
M. Wt: 211.67 g/mol
InChI Key: UNAVSLNMFZKAMD-UHFFFAOYSA-N
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Description

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 352328-41-7 and a molecular weight of 211.67 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has been particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .


Synthesis Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones, which include 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized using various methods . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones start from either a preformed pyrimidine ring or a pyridine ring . In one study, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .


Molecular Structure Analysis

The molecular weight of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is 211.67 . The structure of this compound is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s . This is probably due to their resemblance with DNA bases .

Scientific Research Applications

Field

Medicinal Chemistry

Application

“7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” is part of the pyrido[2,3-d]pyrimidines class of compounds, which have been identified as having a broad spectrum of activities, including antitumor . These compounds have been studied for their potential in cancer treatment .

Results

While the specific results or outcomes for “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” were not available, pyrido[2,3-d]pyrimidines in general have shown promise as anticancer agents. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Anti-Inflammatory Agent

Field

Pharmacology

Application

Pyrimidines, including “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine”, have been found to display a range of pharmacological effects, including anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .

Results

While the specific results or outcomes for “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” were not available, pyrimidines in general have shown promise as anti-inflammatory agents. They have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Antiparasitic Agent

Field

Parasitology

Application

“7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” is part of the pyrido[2,3-d]pyrimidines class of compounds, which have been identified as having antiparasitic properties . These compounds could potentially be used in the treatment of parasitic infections .

Results

While the specific results or outcomes for “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” were not available, pyrido[2,3-d]pyrimidines in general have shown promise as antiparasitic agents .

Future Directions

Pyrido[2,3-d]pyrimidines, including 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . They have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Further modifications of these compounds may lead to the discovery of promising inhibitors with favorable drug-like properties for use in the treatment of patients with KRAS mutations .

properties

IUPAC Name

7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAVSLNMFZKAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CC(=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Synthesis routes and methods I

Procedure details

A suspension of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (297 mg, 1.54 mmol) in POCl3 (6 mL) was stirred under argon at 80° C. for 16 hours. The solution was cooled, and the resulting precipitate was filtered and washed with EtOAc to afford the title compound (43 mg, 13%). The filtrate was diluted with EtOAc, washed with NaHCO3 and dried with Na2SO4. After removal of the solvent, a second crop was obtained (154 mg, 48%).
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
13%

Synthesis routes and methods II

Procedure details

A suspension of 1.0 g (5.2 mmol) of 2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one (Example 5) in 10 mL of phosphorus oxychloride is heated under reflux for 1 hour. The resulting solution is cooled and concentrated to give a solid, which is triturated with cold water and filtered to give 1.05 g of crude product. Recrystallization from acetonitrile lives 0.76 g (69%) of the product, mp 201-203° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
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Reactant of Route 6
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7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Citations

For This Compound
1
Citations
R Cadilla, DN Deaton, Y Do, PA Elkins… - Bioorganic & Medicinal …, 2020 - Elsevier
GlaxoSmithKline and Astex Pharmaceuticals recently disclosed the discovery of the potent H-PGDS inhibitor GSK2894631A 1a (IC 50 = 9.9 nM) as part of a fragment-based drug …
Number of citations: 4 www.sciencedirect.com

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